molecular formula C46H66N8O10 B12618031 L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine CAS No. 914096-29-0

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine

Cat. No.: B12618031
CAS No.: 914096-29-0
M. Wt: 891.1 g/mol
InChI Key: WVAWOYRJBSQGPN-VZFNJOELSA-N
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Description

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a peptide compound composed of eight amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets. These targets can include receptors, enzymes, and other proteins. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another peptide with a similar structure but different sequence.

    L-Tyrosyl-L-α-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A peptide with some overlapping amino acids but different overall composition.

Uniqueness

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is unique due to its specific sequence of amino acids, which confers distinct biological properties and potential applications. Its combination of hydrophobic and aromatic residues makes it particularly interesting for studying peptide interactions and functions.

Properties

CAS No.

914096-29-0

Molecular Formula

C46H66N8O10

Molecular Weight

891.1 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C46H66N8O10/c1-8-26(6)38(52-40(57)32(47)20-24(2)3)44(61)51-37(25(4)5)43(60)50-35(21-28-15-17-30(56)18-16-28)45(62)54-19-11-14-36(54)42(59)49-34(41(58)53-39(27(7)55)46(63)64)22-29-23-48-33-13-10-9-12-31(29)33/h9-10,12-13,15-18,23-27,32,34-39,48,55-56H,8,11,14,19-22,47H2,1-7H3,(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,63,64)/t26-,27+,32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

WVAWOYRJBSQGPN-VZFNJOELSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)N

Origin of Product

United States

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